molecular formula C17H25NO5 B12096254 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate

Cat. No.: B12096254
M. Wt: 323.4 g/mol
InChI Key: NKWFWFWEJCKORD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-THR(TBU)-OME typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. This is followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

In industrial settings, Z-THR(TBU)-OME is produced in bulk quantities. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The compound is typically packaged in 25kg drums or 1kg bags for distribution .

Chemical Reactions Analysis

Types of Reactions

Z-THR(TBU)-OME undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced threonine, and substituted threonine derivatives .

Scientific Research Applications

Z-THR(TBU)-OME has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-THR(TBU)-OME involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the hydroxyl function, while the benzyloxycarbonyl group protects the amino function. This allows for selective reactions at other sites on the molecule without interference from the protected groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-THR(TBU)-OME is unique due to its combination of tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)

InChI Key

NKWFWFWEJCKORD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C

Origin of Product

United States

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